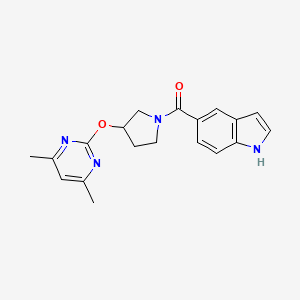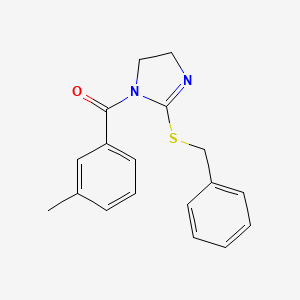
(2-苄基硫烷基-4,5-二氢咪唑-1-基)-(3-甲基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone is a chemical compound that has shown potential in scientific research applications.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone, also known as (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone or 2-(benzylsulfanyl)-1-(3-methylbenzoyl)-4,5-dihydro-1H-imidazole.
Antimicrobial Activity
This compound has shown promising results in antimicrobial research. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to its antibacterial capabilities, this compound has been investigated for its antifungal properties. It has been found to inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a potential candidate for treating fungal infections .
Anticancer Research
The compound’s ability to induce apoptosis in cancer cells has made it a subject of interest in anticancer research. It has been shown to target specific pathways involved in cell proliferation and survival, making it a potential candidate for developing new cancer therapies .
Anti-inflammatory Applications
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis .
Antioxidant Activity
The compound has been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This application is particularly relevant in the development of anti-aging and neuroprotective therapies .
Neuroprotective Effects
Due to its antioxidant and anti-inflammatory properties, this compound has been explored for its neuroprotective effects. It has shown potential in protecting neurons from damage caused by oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Research
Preliminary studies have suggested that this compound may have antiviral properties. It has been found to inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. This property is useful in various therapeutic applications, including the treatment of metabolic disorders and the development of enzyme-targeted drugs .
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
属性
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-6-5-9-16(12-14)17(21)20-11-10-19-18(20)22-13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYQKVGFZSFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


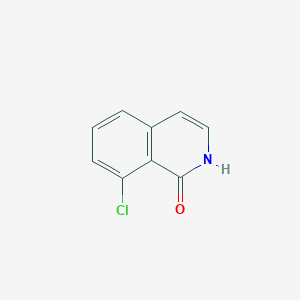
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2511585.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride](/img/structure/B2511586.png)
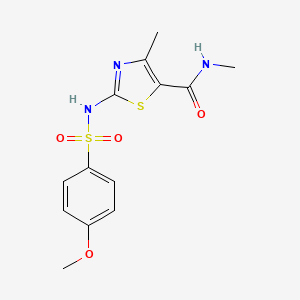
![5-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2511588.png)

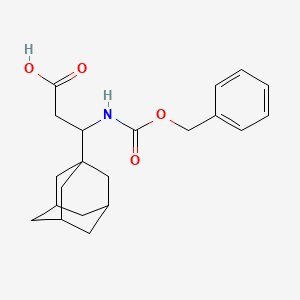
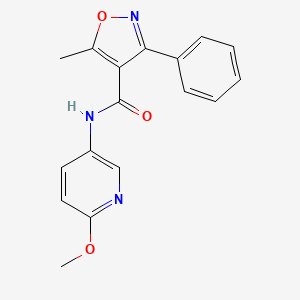
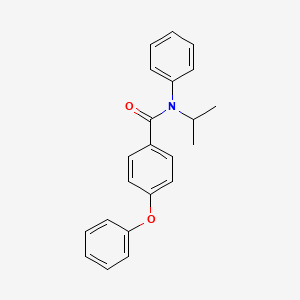
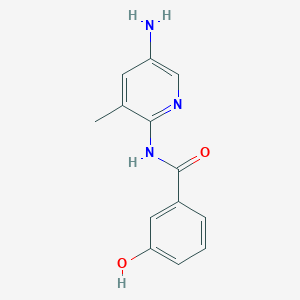
![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)

